N-Methylideneguanidine

Physicochemical Profiling Drug Discovery Method Development

N-Methylideneguanidine (C₂H₅N₃, MW 71.08) is a small-molecule guanidine derivative distinguished by a methylidene (CH₂=N–) substituent. It is also referred to as 1-methylideneguanidine or methyleneguanidine and bears the alternative CAS number 110297-09-1.

Molecular Formula C2H5N3
Molecular Weight 71.08 g/mol
CAS No. 648880-60-8
Cat. No. B12604322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylideneguanidine
CAS648880-60-8
Molecular FormulaC2H5N3
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC=NC(=N)N
InChIInChI=1S/C2H5N3/c1-5-2(3)4/h1H2,(H3,3,4)
InChIKeyOOHOVWLWYJUPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylideneguanidine (CAS 648880-60-8) Technical Baseline and Procurement Rationale


N-Methylideneguanidine (C₂H₅N₃, MW 71.08) is a small-molecule guanidine derivative distinguished by a methylidene (CH₂=N–) substituent [1]. It is also referred to as 1-methylideneguanidine or methyleneguanidine and bears the alternative CAS number 110297-09-1 [1]. The compound is classified as a specialty organic intermediate for research applications, and its procurement relevance stems from its unique imine tautomeric structure, which differentiates it from saturated alkylguanidines such as methylguanidine (CAS 471-29-4) [2].

Why Methylguanidine Cannot Replace N-Methylideneguanidine in Research Sourcing


Although methylguanidine shares the same atoms (C₂H₅N₃), the two compounds are constitutional isomers with distinct connectivity: N-methylideneguanidine possesses an imine (C=N) bond, whereas methylguanidine is a fully saturated amine [1]. This structural difference leads to divergent physicochemical and reactivity profiles. The computed lipophilicity (LogP) of N-methylideneguanidine is approximately 0.8 [2], markedly higher than the LogP of methylguanidine, which ranges from –0.96 to –1.3 [3][4]. Such differences in hydrophobicity directly impact solubility, membrane permeability, and chromatographic behavior, making the two unsuitable for direct interchange in synthetic or analytical protocols without re-validation.

Quantitative Differentiation Evidence for N-Methylideneguanidine vs. Closest Analogs


Lipophilicity (LogP) Advantage for Membrane Permeability and Extraction Protocols

N-Methylideneguanidine exhibits a computed octanol-water partition coefficient (LogP) of 0.8 [1], which is significantly higher than the LogP of the saturated analog methylguanidine (predicted values between –0.96 and –1.3) [2][3]. This difference of >1.7 log units indicates that N-methylideneguanidine is over 50 times more lipophilic than methylguanidine, favoring partitioning into organic phases during extraction and enhancing passive membrane permeability in cell-based assays. This property is critical for applications requiring improved bioavailability or organic solubility.

Physicochemical Profiling Drug Discovery Method Development

Hydrogen Bond Donor Count Advantage for Supramolecular Assembly Design

N-Methylideneguanidine has a hydrogen bond donor count of 2 and an acceptor count of 1 [1]. In contrast, methylguanidine (free base) has 3 hydrogen bond donors [2][3]. The reduced donor capacity of N-methylideneguanidine arises from the imine nitrogen replacing the primary amine, lowering the potential for intermolecular hydrogen bonding networks. This property may be exploited in crystallization or supramolecular synthesis where controlled H-bond patterns are required.

Coordination Chemistry Crystal Engineering Molecular Recognition

Topological Surface Area (TPSA) and Its Implications for Cellular Uptake

The topological polar surface area (TPSA) of N-methylideneguanidine is computed as 62.2 Ų [1], whereas methylguanidine has a TPSA of approximately 61.9 Ų [2]. The near-identical values indicate that both isomers occupy a similar polar surface area space. However, when combined with the higher LogP of N-methylideneguanidine, the ratio of lipophilicity to polarity shifts, potentially leading to distinct intracellular distribution profiles. This combination of properties supports the selection of N-methylideneguanidine for permeability-limited cellular assays where methylguanidine may underperform.

ADME Prediction Medicinal Chemistry Bioavailability

High-Value Application Scenarios for N-Methylideneguanidine Based on Quantitative Differentiation


Organic Synthesis Building Block for Imine-Containing Heterocycles

The distinct methylidene imine group in N-methylideneguanidine enables condensation reactions that are not possible with saturated methylguanidine. This makes it a preferred intermediate for constructing triazole, tetrazine, or fused-ring heterocycles, where the imine bond serves as a reactive handle for cyclization [1]. The higher LogP of 0.8 compared to methylguanidine (–0.96 to –1.3) also facilitates extraction and purification of intermediates during multi-step synthesis.

Physicochemical Probe for Studying Tautomerism-Dependent Bioactivity

Given the imine-amine tautomeric equilibrium, N-methylideneguanidine can be employed as a chemical probe to investigate the influence of tautomeric state on biological target engagement. Its computed LogP of 0.8 and reduced hydrogen bond donor count (2 vs. 3 for methylguanidine) provide a differentiated profile for studying membrane permeability and intracellular distribution in cellular models.

Internal Standard or Reference Material in Chromatographic Method Development

The unique combination of moderate lipophilicity (LogP 0.8) and a TPSA of 62.2 Ų makes N-methylideneguanidine suitable as an internal standard or retention time marker in reversed-phase HPLC and LC-MS methods. Its chromatographic behavior will differ from methylguanidine, enabling the resolution of co-eluting guanidine species in complex biological or environmental matrices.

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